molecular formula C12H10O3 B1331173 6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde CAS No. 57803-07-3

6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde

Cat. No.: B1331173
CAS No.: 57803-07-3
M. Wt: 202.21 g/mol
InChI Key: XDRXIOAFMFRNOJ-UHFFFAOYSA-N
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Description

6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde is a chemical compound belonging to the chromene family, which is known for its diverse biological and pharmacological properties. This compound is characterized by its chromene core structure, which is a benzopyran derivative, and the presence of aldehyde and ketone functional groups. The chromene core is a common structural motif in many natural products and synthetic compounds with significant biological activities.

Mechanism of Action

Target of Action

The primary target of 6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde is human monoamine oxidase-B (hMAO-B) . This enzyme plays a crucial role in the oxidative deamination of many biologically significant monoamines, and its inhibition is associated with the treatment of neurodegenerative diseases like Parkinson’s and Alzheimer’s .

Mode of Action

The compound interacts with hMAO-B, inhibiting its activity . The docking results suggest that these chromone carboxamides show positive interactions with hMAO-B and repulsive interactions with hMAO-A, affirming its selectivity towards MAO-B .

Biochemical Pathways

The inhibition of hMAO-B affects the metabolism of dopamine and beta phenyl ethyl amines, which are primarily metabolized by MAO-B . This can lead to an increase in the levels of these monoamines in the brain, potentially alleviating symptoms of neurodegenerative diseases.

Pharmacokinetics

The compound’s molecular weight (20221 g/mol) suggests it may have favorable bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed.

Result of Action

The inhibition of hMAO-B by this compound can lead to an increase in the levels of dopamine and beta phenyl ethyl amines in the brain . This could potentially alleviate symptoms of neurodegenerative diseases like Parkinson’s and Alzheimer’s.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis has been reported to be carried out under environmentally friendly conditions . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of 2-hydroxyacetophenone derivatives with aldehydes in the presence of a base, followed by oxidation to form the chromene ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is increasingly common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of methyl groups at the 6 and 7 positions can affect the compound’s electronic properties and steric interactions, potentially enhancing its selectivity and potency in various applications .

Properties

IUPAC Name

6,7-dimethyl-4-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-7-3-10-11(4-8(7)2)15-6-9(5-13)12(10)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRXIOAFMFRNOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC=C(C2=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50333491
Record name 6,7-DIMETHYL-4-OXO-4H-CHROMENE-3-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57803-07-3
Record name 6,7-DIMETHYL-4-OXO-4H-CHROMENE-3-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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